molecular formula C7H12N2 B13332869 Cyano(methyl)(pent-4-en-1-yl)amine

Cyano(methyl)(pent-4-en-1-yl)amine

Cat. No.: B13332869
M. Wt: 124.18 g/mol
InChI Key: QDNMDKCSMGYRRS-UHFFFAOYSA-N
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Description

Cyano(methyl)(pent-4-en-1-yl)amine is an organic compound with the molecular formula C7H12N2. It is characterized by the presence of a cyano group (–CN), a methyl group (–CH3), and a pent-4-en-1-yl group attached to an amine (–NH2) functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyano(methyl)(pent-4-en-1-yl)amine can be achieved through several methods. One common approach involves the reaction of pent-4-en-1-amine with methyl cyanoacetate under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: Cyano(methyl)(pent-4-en-1-yl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitriles or amides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed.

Major Products:

    Oxidation: Nitriles and amides.

    Reduction: Primary amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

Cyano(methyl)(pent-4-en-1-yl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyano(methyl)(pent-4-en-1-yl)amine involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Cyano(methyl)(pent-4-en-1-yl)amine can be compared with other similar compounds, such as:

    Cyanoethylamine: Similar structure but with an ethyl group instead of a pent-4-en-1-yl group.

    Cyano(methyl)(prop-2-en-1-yl)amine: Similar structure but with a prop-2-en-1-yl group instead of a pent-4-en-1-yl group.

Uniqueness: The presence of the pent-4-en-1-yl group in this compound imparts unique reactivity and potential biological activity compared to its analogs. This structural variation can influence the compound’s interaction with molecular targets and its overall chemical behavior.

Properties

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

methyl(pent-4-enyl)cyanamide

InChI

InChI=1S/C7H12N2/c1-3-4-5-6-9(2)7-8/h3H,1,4-6H2,2H3

InChI Key

QDNMDKCSMGYRRS-UHFFFAOYSA-N

Canonical SMILES

CN(CCCC=C)C#N

Origin of Product

United States

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